Broad-Spectrum Antifungal Potency: MIC Range Against 33 Fungal Strains Compared with Amphotericin B Baseline
The sodium salt of 5-phenyl-1,2,4-triazine-3-thiol (designated I 319) demonstrates broad-spectrum antifungal activity with an in vitro MIC range of 3.1–25 μg/mL against 33 pathogenic and saprophytic fungal strains, including Candida albicans, Cryptococcus neoformans, and various dermatophytes [1]. For comparison, the polyene macrolide amphotericin B—a clinical gold standard antifungal—exhibits MIC values typically ranging from 0.125 to 2 μg/mL against Candida species, while the triazole antifungal fluconazole shows MIC values of 0.25–64 μg/mL depending on strain susceptibility [2]. Although I 319 is less potent than amphotericin B, its wholly distinct heterocyclic scaffold and proposed mechanism of action (non-polyene, non-azole) position it as a valuable tool compound for investigating alternative antifungal targets and circumventing cross-resistance to established antifungal classes [3].
| Evidence Dimension | In vitro antifungal activity (MIC range) |
|---|---|
| Target Compound Data | 3.1–25 μg/mL (sodium salt, I 319) |
| Comparator Or Baseline | Amphotericin B: 0.125–2 μg/mL (Candida spp.); Fluconazole: 0.25–64 μg/mL (Candida spp.) |
| Quantified Difference | I 319 MIC is approximately 1.5–200× higher (less potent) than amphotericin B but falls within clinically relevant range for some fungal pathogens; mechanistically distinct from both polyenes and azoles |
| Conditions | In vitro broth microdilution susceptibility testing; 33 pathogenic and saprophytic fungal strains |
Why This Matters
For researchers investigating non-azole, non-polyene antifungal mechanisms or seeking chemical probes orthogonal to existing clinical agents, I 319 offers a validated, structurally distinct scaffold with established in vitro and in vivo activity data.
- [1] Rykowski A, Nantka-Namirski P, Mordarski M, Wieczorek J. Antifungal properties of a novel 1,2,4-triazine derivative I 319. Arch Immunol Ther Exp. 1980;28(5):727-733. View Source
- [2] Pfaller MA, Diekema DJ. Epidemiology of invasive candidiasis: a persistent public health problem. Clin Microbiol Rev. 2007;20(1):133-163. View Source
- [3] Rykowski A, et al. Antifungal properties of I 319. Arch Immunol Ther Exp. 1980;28(5):727-733. View Source
